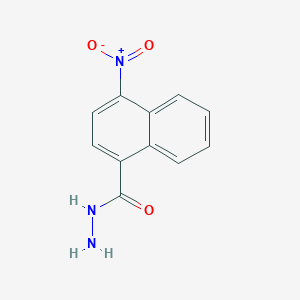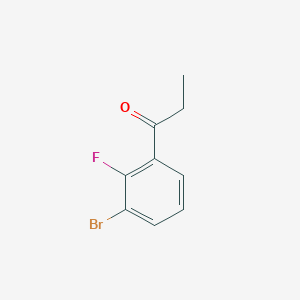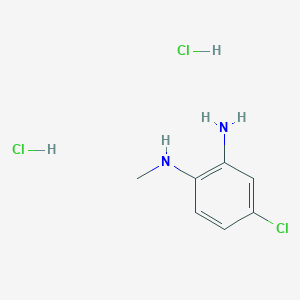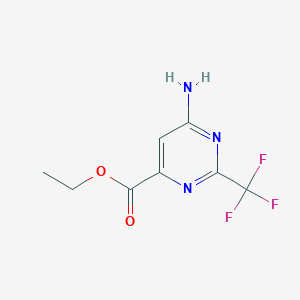![molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1](/img/structure/B11876827.png)
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with chloramine-T and a base.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the diazirine precursor.
Industrial Production Methods
Industrial production of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Medicine: Potential use in drug discovery to identify target molecules.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine: Unique due to its specific functional groups and diazirine ring.
3-Azido-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with an azido group instead of a chloro group.
3-Bromo-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is unique due to its combination of a chloro group, nitrophenoxy group, and diazirine ring, which provides specific reactivity and stability for photoaffinity labeling applications.
Propiedades
Número CAS |
138899-85-1 |
|---|---|
Fórmula molecular |
C8H6ClN3O3 |
Peso molecular |
227.60 g/mol |
Nombre IUPAC |
3-chloro-3-[(4-nitrophenoxy)methyl]diazirine |
InChI |
InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
Clave InChI |
BSXSEOIYSVEJOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)




![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)



![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)

